2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a piperazine ring, and a furan ring, each contributing to its unique chemical properties and potential applications. The compound’s structure suggests it may have interesting biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole intermediate.
Attachment of the Furan Ring: The furan ring can be attached through an acylation reaction, where a furan-2-carbonyl chloride reacts with the piperazine-containing intermediate.
Final Functionalization: The ethoxyphenyl group and the cyano group can be introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions may target the oxazole ring or the cyano group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the ethoxyphenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, the compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(29-19)25-11-9-24(10-12-25)20(26)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKMRKFKDEFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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